L-Lysine monosalicylate
Description
Structure
2D Structure
Properties
CAS No. |
59535-08-9 |
|---|---|
Molecular Formula |
C13H20N2O5 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C6H14N2O2/c8-6-4-2-1-3-5(6)7(9)10;7-4-2-1-3-5(8)6(9)10/h1-4,8H,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
KZBKRARRXDZOII-ZSCHJXSPSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Other CAS No. |
59535-08-9 57282-48-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysine salicylate |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of L Lysine Monosalicylate
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy serves as a powerful tool for identifying functional groups and probing the non-covalent interactions that define the structure of L-Lysine Monosalicylate. The formation of this salt results from the proton transfer from the carboxylic acid group of salicylic (B10762653) acid to an amino group of L-lysine, creating a distinct vibrational signature characterized by ionic interactions and extensive hydrogen bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Functional Groups and Hydrogen Bonding
FT-IR spectroscopy of this compound reveals the characteristic vibrational modes associated with the functional groups of both the L-lysinium cation and the salicylate (B1505791) anion. The spectrum is dominated by features that confirm the salt's formation and illustrate the complex hydrogen-bonding network.
In the solid state, the spectrum shows a disappearance of the broad O-H stretching band typical of the carboxylic acid dimer in pure salicylic acid. Instead, strong, broad absorption bands appear in the 3200-2500 cm⁻¹ region, which are characteristic of the N⁺-H stretching vibrations of the protonated α-amino and ε-amino groups of the L-lysinium cation. These bands are broadened due to extensive hydrogen bonding with the salicylate carboxylate and phenolate (B1203915) groups.
The most definitive evidence of salt formation is the presence of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) from the salicylate anion, typically found near 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. These replace the C=O stretching vibration of the protonated carboxylic acid, which would occur at a much higher frequency (around 1700 cm⁻¹). The N-H bending vibrations of the ammonium (B1175870) groups (NH₃⁺) are also prominent, often appearing in the 1630-1500 cm⁻¹ region, sometimes overlapping with the asymmetric carboxylate stretch.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3200 - 2500 | N⁺-H stretching, O-H stretching | -NH₃⁺, Phenolic -OH |
| 2960 - 2850 | C-H stretching | Aliphatic CH₂ |
| 1630 - 1550 | N-H bending, C=O asymmetric stretching | -NH₃⁺, -COO⁻ |
| 1485 - 1390 | C=O symmetric stretching, C-H bending | -COO⁻, Aliphatic CH₂ |
| ~1250 | C-O stretching | Phenolic C-O |
Note: Frequencies are approximate and can vary based on the specific crystalline form and measurement conditions.
Raman Spectroscopy Investigations of Conformational Changes and Intermolecular Interactions
The aromatic ring of the salicylate anion gives rise to distinct Raman signals. The C-C stretching modes within the ring are typically observed as sharp, intense bands in the 1600-1450 cm⁻¹ region. The symmetric "ring breathing" mode, a collective vibration of the entire aromatic ring, produces a particularly sharp and characteristic peak, often found near 1000 cm⁻¹.
The aliphatic backbone of the L-lysinium cation is characterized by C-C stretching and CH₂ twisting and rocking modes, which appear in the 1200-800 cm⁻¹ fingerprint region. Changes in the relative intensities and positions of these bands compared to pure L-lysine can indicate specific conformations (e.g., trans vs. gauche) adopted by the alkyl chain upon crystallization with the salicylate counter-ion. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, influence the lattice vibrations (phonons), which are observed at very low frequencies (< 200 cm⁻¹).
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment | Moiety |
|---|---|---|
| ~3060 | Aromatic C-H stretching | Salicylate |
| 2980 - 2870 | Aliphatic C-H stretching | L-Lysinium |
| 1610 - 1580 | Aromatic C-C stretching | Salicylate |
| 1460 - 1430 | CH₂ scissoring/bending | L-Lysinium |
| ~1030 | Aromatic ring breathing | Salicylate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for providing a detailed atom-by-atom map of the molecular structure of this compound in solution. It confirms the identity of the two constituent ions and provides insight into their electronic environment.
Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift Analysis
The ¹H NMR spectrum of this compound in a solvent like D₂O displays two sets of signals corresponding to the L-lysinium and salicylate ions.
For the L-lysinium cation , the α-proton (Hα) resonates as a triplet at approximately 3.7 ppm. The protons of the ε-methylene group, being adjacent to the second protonated amino group, are shifted downfield to around 3.0 ppm. The other methylene (B1212753) protons (β, γ, δ) produce a series of multiplets in the 1.4-1.9 ppm range.
For the salicylate anion , the aromatic protons exhibit a characteristic splitting pattern between 6.8 and 7.8 ppm. The proton ortho to the carboxylate group is typically the most downfield, influenced by the anisotropy of both the carboxylate and the hydroxyl groups.
The ¹³C NMR spectrum provides complementary data. For the L-lysinium cation , the carboxyl carbon (C=O) signal is found around 175 ppm. The α-carbon (Cα) appears near 55 ppm, while the ε-carbon (Cε) is at approximately 40 ppm. The remaining aliphatic carbons resonate between 22 and 31 ppm. For the salicylate anion , the carboxyl carbon is observed near 170 ppm, and the phenolic carbon (C-OH) is significantly downfield at about 160 ppm. The other aromatic carbons appear in the 115-135 ppm range.
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) in D₂O
| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| L-Lysinium | α-CH | ~3.7 | ~55.8 |
| β-CH₂ | ~1.9 | ~30.9 | |
| γ-CH₂ | ~1.5 | ~22.8 | |
| δ-CH₂ | ~1.7 | ~27.1 | |
| ε-CH₂ | ~3.0 | ~40.0 | |
| -COOH | - | ~175.0 | |
| Salicylate | Aromatic C-H | 6.8 - 7.8 | 115 - 135 |
| C-OH | - | ~161.0 |
Note: Chemical shifts are dependent on solvent, pH, and temperature.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the covalent structure of each ion.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For the L-lysinium ion, this would reveal the complete spin system of the aliphatic chain, with cross-peaks connecting Hα to Hβ, Hβ to Hγ, Hγ to Hδ, and Hδ to Hε. For the salicylate ion, it would confirm the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each CH and CH₂ group in the L-lysine backbone and each C-H group in the salicylate ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It would be used to confirm the assignment of quaternary carbons, such as the carboxyl carbons and the substituted aromatic carbons (C-OH, C-COO⁻).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. A NOESY spectrum could potentially show intermolecular cross-peaks between protons of the L-lysinium cation and the salicylate anion, providing evidence of their association in solution.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to confirm the molecular mass of the constituent ions and to analyze their fragmentation patterns, which serves as a structural fingerprint. When analyzed using electrospray ionization (ESI), this compound would be expected to dissociate into its respective ions.
In positive ion mode (ESI+), the spectrum would be dominated by the L-lysinium cation, which is the protonated form of L-lysine, at a mass-to-charge ratio (m/z) of 147.11. Further fragmentation (MS/MS) of this ion would lead to characteristic losses. A common fragmentation pathway is the loss of the elements of formic acid (HCOOH, 46 Da) from the α-amino acid structure, resulting in an ion at m/z 101.1. Another prominent fragment ion is often observed at m/z 84.08, corresponding to the loss of both the carboxyl group and the α-amino group, leading to a cyclic iminium ion.
In negative ion mode (ESI-), the spectrum would show the salicylate anion at m/z 137.03. MS/MS fragmentation of this ion typically involves the loss of carbon dioxide (CO₂, 44 Da), yielding a phenoxide fragment ion at m/z 93.03.
Table 4: Expected Key Ions in Mass Spectrometry of this compound
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Identity of Fragment |
|---|---|---|---|
| ESI (+) | 147.11 ([Lys+H]⁺) | 130.08 | [M+H - NH₃]⁺ |
| 101.10 | [M+H - HCOOH]⁺ | ||
| 84.08 | [M+H - COOH - NH₂]⁺ (cyclic) |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and non-volatile molecules like this compound. In this method, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of analyte ions into the gas phase, which are then analyzed by a mass spectrometer.
For this compound, ESI-MS is used to confirm its molecular mass. The compound is formed by an acid-base reaction between L-Lysine and salicylic acid. The molecular weight of L-Lysine is approximately 146.19 g/mol , and salicylic acid is 138.12 g/mol . The resulting salt, this compound, has a combined molecular weight.
The expected molecular weight for this compound (C13H20N2O5) is 284.31 g/mol nih.gov. ESI-MS analysis would typically show a prominent ion peak corresponding to the protonated molecule [M+H]+ at m/z 285.3, confirming the molecular identity of the compound. Fragmentation patterns observed in tandem MS/MS experiments can further elucidate the structure, showing characteristic fragments of both the L-Lysine and salicylate moieties. For instance, fragmentation might yield a peak at m/z 147.1, corresponding to the protonated L-Lysine molecule.
| Property | Value | Source |
| Chemical Formula | C13H20N2O5 | PubChem nih.gov |
| Molecular Weight | 284.31 g/mol | PubChem nih.gov |
| L-Lysine Moiety MW | 146.19 g/mol | NIST nist.gov |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition and Architecture
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material carleton.edunih.gov. The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the top 1-2 nm of the surface nih.govmdpi.com. These ejected secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time of flight to the detector carleton.edu.
ToF-SIMS provides detailed chemical information, including high-resolution mass spectra and chemical images, making it invaluable for understanding the surface chemistry, contamination, and molecular orientation of materials nih.govrice.edu. For this compound, ToF-SIMS can be used to:
Verify Surface Composition: Confirm the presence of both L-Lysine and salicylate fragments on the particle surface.
Assess Homogeneity: Map the distribution of the two components on the surface to determine the uniformity of the salt formation.
Detect Impurities: Identify any trace contaminants on the surface with high sensitivity, often in the ppm to ppb range nih.govrice.edu.
In studies of related materials, such as poly(L-lysine) grafted surfaces, ToF-SIMS combined with multivariate analysis has been used to reveal detailed information about the surface chemistry and the density of specific chemical groups at the outermost surface nih.gov. This approach allows for the development of multivariate peak intensity ratios that can correlate with properties like adlayer thickness and the enrichment of specific molecular chains at the surface nih.gov.
| ToF-SIMS Capability | Application to this compound |
| High Surface Sensitivity (1-2 nm) | Analysis of the immediate surface chemistry without interference from the bulk material nih.govmdpi.com. |
| High Mass Resolution | Accurate identification of molecular fragments from both lysine (B10760008) and salicylate nih.gov. |
| Chemical Imaging | Mapping the spatial distribution of lysine and salicylate on the sample surface rice.edu. |
| Trace Detection (ppm-ppb) | Identification of surface contaminants that could affect material properties nih.gov. |
X-ray Diffraction (XRD) for Crystalline Structure and Crystallinity Assessment
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a crystalline material is irradiated with X-rays, the atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the arrangement of atoms.
For this compound, XRD analysis is crucial for assessing its crystallinity and determining its crystal structure. As a salt, it is expected to form a crystalline solid with a regular, repeating arrangement of L-lysinium cations and salicylate anions. The resulting diffraction pattern is a unique fingerprint of its crystal lattice.
An XRD analysis of this compound would provide key structural parameters, as illustrated by the data available for L-lysine hydrates.
| Compound | Crystal System | Space Group | Lattice Parameters | Source |
| L-Lysine | Monoclinic | P21 | a = 9.54 Å, b = 5.14 Å, c = 17.06 Å, β = 97.78° | ResearchGate researchgate.net |
| L-Lysine Hemihydrate | Monoclinic | C2 | a = 9.53 Å, b = 5.22 Å, c = 17.60 Å, β = 101.07° | UCL Discovery ucl.ac.uk |
Microscopic and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) for Morphology and Topography
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of a sample. It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography, composition, and other properties.
For this compound, SEM analysis would reveal the size, shape, and surface texture of its particles. This information is critical for understanding its physical properties, such as flowability and dissolution rate. SEM images of related compounds, such as lipid-coated lysine products, show how the technique can be used to observe surface structures and changes due to processing or environmental exposure researchgate.net. For instance, micrographs have been used to show how the surface structure of lipid-coated lysine particles was eroded after incubation researchgate.net. Similarly, SEM has been used to characterize the morphology of L-lysine hydrochloride (L-LHCl) and its composites researchgate.net.
A hypothetical SEM analysis of this compound powder would provide detailed images of its crystalline habit, showing whether the particles are, for example, needle-like, plate-like, or irregular in shape, and would also reveal information about their surface roughness and porosity.
| Parameter | Information Provided by SEM |
| Particle Size | Direct measurement of the dimensions of individual crystals or agglomerates. |
| Particle Shape | Visualization of the crystalline habit (e.g., prismatic, acicular, tabular). |
| Surface Topography | Detailed imaging of surface features such as facets, steps, cracks, and pores. |
| Aggregation | Assessment of the degree to which individual particles clump together. |
Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porous Materials
The Brunauer–Emmett–Teller (BET) theory provides a method for calculating the specific surface area of solid materials from gas adsorption isotherm data anton-paar.comwikipedia.org. The analysis is typically performed using nitrogen gas as the adsorbate at liquid nitrogen temperature (77 K) wikipedia.org. By measuring the amount of gas adsorbed onto the material's surface at various relative pressures, the number of gas molecules required to form a monolayer on the surface can be determined, which allows for the calculation of the total surface area anton-paar.com.
BET analysis is essential for characterizing materials where surface area plays a critical role, such as in catalysis, pharmaceuticals, and adsorbents. For this compound, a higher surface area could influence its dissolution rate and bioavailability. The technique measures the total specific surface area, including both the external particle surface and the area within accessible pores lucideon.com.
In a study involving L-lysine-coated nanoparticles, BET analysis was used to quantify the specific surface area. The results showed that coating the nanoparticles with L-lysine increased their surface area by approximately 15%, suggesting a symmetrical surface functionalization nih.gov. This demonstrates how BET can be used to characterize surface modifications of lysine-containing materials. The analysis can distinguish between different types of materials based on their isotherm shape, such as nonporous materials (Type II isotherm) or mesoporous materials (Type IV isotherm) lucideon.comlibretexts.org.
| Analysis Type | Information Yielded | Relevance to this compound |
| Single-point BET | Rapid estimation of total surface area. | Quick quality control check. |
| Multi-point BET | Accurate determination of specific surface area in m²/g lucideon.com. | Fundamental characterization of powder properties. |
| BJH Analysis | Pore size distribution, pore volume, and pore area lucideon.com. | Characterization of any inherent porosity in the material. |
Theoretical and Computational Chemistry Approaches for L Lysine Monosalicylate Systems
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Vibrational Frequencies
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of L-Lysine Monosalicylate. These methods, such as Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule, identify reactive sites, and predict its vibrational spectra.
The electronic structure of this compound is characterized by the ionic bond between the protonated amino groups of L-Lysine and the carboxylate group of salicylate (B1505791). This interaction significantly influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO is likely localized on the electron-rich salicylate ring, while the LUMO may be associated with the protonated amine groups of L-Lysine. The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity.
Vibrational frequency analysis, another outcome of quantum chemical calculations, can predict the infrared and Raman spectra of this compound. A study on L-Lysine monohydrochloride dihydrate provides a basis for what can be expected for this compound, with characteristic vibrational modes for the different functional groups. jchps.com
Table 1: Predicted Vibrational Frequencies for L-Lysine Monohydrochloride Dihydrate jchps.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| O-H Stretching | 3516 (PM3), 3463 (AM1) |
| N-H Asymmetric Stretching | 3333 |
| N-H Symmetric Stretching | 3125 |
| C=O Stretching | 1860 (FTIR), 1807 (ab initio), 1724 (PM3) |
| N-H Bending | 1650-1580 |
| C-O Stretching | 1200-1000 |
Note: The table presents a selection of predicted vibrational frequencies from a study on L-Lysine monohydrochloride dihydrate, which can serve as a reference for this compound. The methods used were AM1, PM3, ab initio, and experimental FTIR.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of this compound in a biological environment, such as in aqueous solution. These simulations can track the movements of individual atoms over time, providing insights into the molecule's flexibility, conformational changes, and interactions with solvent molecules.
Furthermore, MD simulations can be employed to study the transport of this compound across biological membranes. By simulating the molecule's interaction with a model membrane, researchers can gain insights into the mechanisms of its permeation. nih.govresearchgate.net
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity to a specific protein target.
L-Lysine, as an essential amino acid, is involved in numerous biological processes and can interact with various proteins. nih.gov Salicylic (B10762653) acid and its derivatives are known to have anti-inflammatory properties, and molecular docking studies have been used to understand their binding to target proteins. mdpi.com For this compound, molecular docking could be employed to investigate its potential to bind to targets of both L-Lysine and salicylic acid.
The process would involve generating a 3D model of this compound and docking it into the active site of a target protein. The binding affinity is then calculated using a scoring function, which takes into account factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. Such studies could reveal whether the combination of L-Lysine and salicylate in a single molecule enhances or alters the binding to specific biological targets. For instance, studies have explored the binding of L-Lysine to heat shock protein 90 (Hsp90) and the impact of its stereochemistry on binding affinity. researchgate.net
Conformational Analysis and Energy Landscapes of L-Lysine and Salicylate Moieties
The L-Lysine moiety has several rotatable bonds, leading to a large number of possible conformations. Theoretical calculations can be used to determine the relative energies of these conformers and to identify the most stable structures. mdpi.com For salicylic acid, the orientation of the carboxyl and hydroxyl groups relative to the benzene (B151609) ring determines its conformation. rsc.orgresearchgate.net The formation of the salt with L-Lysine will likely influence the preferred conformation of the salicylate moiety due to the strong ionic interaction.
By mapping the potential energy surface of this compound, researchers can identify the low-energy conformations that are most likely to be populated at physiological temperatures. This information is vital for understanding how the molecule interacts with its biological targets, as the conformation of a ligand is often critical for its binding affinity.
Biochemical Mechanisms and in Vitro Investigations Involving L Lysine Monosalicylate
Dissolution Behavior and Solubilization Characteristics in Simulated Biological Fluids
The dissolution behavior of a compound is critical to its subsequent absorption and bioavailability. For L-lysine monosalicylate, being a salt, its dissolution in aqueous environments is generally expected to be favorable. The use of simulated biological fluids allows for an in vitro estimation of how a substance might behave under physiological conditions. These fluids are formulated to mimic the composition and pH of various bodily fluids. nih.govresearchgate.net
Research on a novel mixed L-lysine salt formulation of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) demonstrated complete dissociation in simulated gastric and intestinal fluids. nih.gov This suggests that in the acidic environment of the stomach and the more neutral environment of the small intestine, the salt form of this compound would likely dissociate into L-lysine and salicylic (B10762653) acid. The solubilization characteristics are influenced by the pH of the simulated fluid, with the ionization state of both the lysine (B10760008) and salicylate (B1505791) moieties playing a crucial role.
The following table summarizes the composition of some common simulated biological fluids that are relevant for oral administration dissolution studies.
| Simulated Fluid | Key Components | Typical pH |
| Simulated Gastric Fluid (SGF) | Sodium chloride, Hydrochloric acid, Pepsin | 1.2 - 2.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Maleic acid, Sodium hydroxide (B78521), Sodium chloride, Sodium taurocholate, Lecithin | 6.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Acetic acid, Sodium hydroxide, Sodium chloride, Sodium taurocholate, Lecithin | 5.0 |
Elucidation of Molecular Mechanisms of Action: Interplay between Lysine and Salicylate Components
The biological effects of this compound are a composite of the actions of its constituent parts: the essential amino acid L-lysine and the well-known anti-inflammatory agent, salicylate.
L-lysine and L-arginine, both being basic amino acids, share common transport systems. nih.gov This can lead to competitive inhibition, where an excess of one amino acid can interfere with the transport and metabolism of the other. L-lysine has been shown to block the transport of L-arginine in vitro. nih.gov This is significant because L-arginine is the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. By competitively inhibiting arginine transport, L-lysine can modulate NO production. nih.gov
Furthermore, L-citrulline, another amino acid in the urea (B33335) cycle, can increase L-arginine synthesis and inhibit the enzyme arginase, which breaks down L-arginine. mdpi.com The interplay between lysine, arginine, and citrulline highlights the complexity of amino acid metabolism and its impact on cellular signaling.
L-lysine has been shown to influence neurotransmitter systems, particularly those involving serotonin (B10506) and dopamine (B1211576). nih.govresearchgate.net Studies suggest that L-lysine can act as a partial antagonist at serotonin receptor 4 (5-HT4). semanticscholar.org This interaction can modulate serotonin-mediated pathways, which are involved in processes like anxiety and intestinal function. semanticscholar.org A deficiency in lysine has been linked to increased serotonin release in the amygdala and noradrenaline in the hypothalamus in animal models. cambridge.org
The administration of L-lysine can potentially increase the synthesis of serotonin and dopamine in the brain, which may contribute to its observed effects on pain perception. nih.gov The activation of the dopaminergic system by lysine appears to be dependent on the body's internal lysine status, suggesting a role in nutrient sensing and reward pathways. cambridge.org
The salicylate component of this compound is a well-established anti-inflammatory agent. webofjournals.com Its primary mechanism of action has traditionally been attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation. webofjournals.commdpi.com However, recent research has unveiled additional COX-independent mechanisms.
Salicylates can modulate inflammatory responses by activating AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govnih.gov AMPK activation can suppress inflammatory pathways and promote cellular processes that conserve energy. nih.govnih.gov Furthermore, high concentrations of salicylates can inhibit the function of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. nih.gov Salicylates have also been shown to modulate the release of pro-inflammatory cytokines and affect mast cell degranulation. mdpi.com
The primary amine group in the side chain of lysine residues in proteins is a frequent target for post-translational modifications (PTMs). researchgate.net These modifications are crucial for regulating protein function, stability, and interaction. researchgate.net Lysine residues can undergo a variety of modifications, including acetylation, methylation, ubiquitination, and SUMOylation. researchgate.netnih.gov
Lysine is also fundamentally involved in the formation of covalent cross-links within and between protein molecules, a process vital for the structural integrity of tissues. thermofisher.comnih.gov In collagen, for example, lysine and hydroxylysine residues are enzymatically modified to form reactive aldehydes, which then spontaneously form cross-links that stabilize the collagen fibrils. nih.gov The ability of lysine's side chain to act as a nucleophile allows it to form covalent bonds, such as Schiff bases, which are important in enzyme catalysis. youtube.com
Interactions with Biological Macromolecules and Cellular Structures
The interactions of this compound with biological macromolecules are dictated by the properties of its individual components.
The L-lysine component, with its positively charged side chain at physiological pH, can engage in electrostatic interactions with negatively charged macromolecules such as DNA and certain proteins. wikipedia.orgnih.gov These interactions are important for the stability of protein structures, like the collagen triple helix, where interchain ion pairs involving lysine contribute significantly to its stability. nih.gov Lysine-rich regions in proteins can also drive liquid-liquid phase separation in the presence of RNA, forming biomolecular condensates that play a role in cellular organization and reaction compartmentalization. nih.gov
The salicylate component can interact with various proteins, most notably the COX enzymes. Beyond this, salicylates have been shown to interact with and activate AMPK. nih.gov The planar and aromatic nature of the salicylate molecule allows it to participate in hydrophobic and van der Waals interactions with binding pockets of target proteins.
At the cellular level, L-lysine is taken up by specific amino acid transporters. nih.gov The salicylate component can traverse cell membranes, and its effects on mitochondria and calcium signaling have been noted. mdpi.com The compound's influence on cellular structures can be seen in its modulation of cell adhesion processes, where some related amine oxidases also function as vascular adhesion proteins. researchgate.net
Protein Binding and Ligand-Induced Conformational Changes
The binding of ligands to proteins is a fundamental process that often triggers conformational changes, altering the protein's biological activity. L-lysine, as a basic amino acid, plays a significant role in such interactions, primarily through its positively charged ε-amino group, which can form hydrogen bonds and electrostatic interactions with protein targets. wikipedia.org
Studies on the L-lysine, L-arginine, L-ornithine (LAO) binding protein have shown that the binding of L-lysine induces a significant conformational change. nih.govresearchgate.net This "flytrap" mechanism involves the protein's two domains closing around the ligand. Molecular dynamics simulations suggest that hydrogen bond interactions orient the ligand correctly to facilitate cation-π interactions with aromatic residues like Tyr-14 and Phe-52, which stabilizes the closed, active state of the protein. nih.gov The protein exhibits a degree of plasticity, adopting slightly different closed conformations for each specific ligand it binds. nih.govresearchgate.net
Furthermore, the binding of L-lysine can induce dynamic structural changes in enzymes. For example, in an ancestral L-lysine oxidase, the binding of L-lysine was found to cause a conformational change in a "plug loop" formed by residues 251–254. researchgate.net This structural shift is crucial for the enzyme's function and substrate recognition. researchgate.net The specific interactions enabling these changes often involve hydrogen bond formation with key residues within the protein's active site. researchgate.net
The ability of lysine residues to form stable, reversible covalent bonds is also being exploited in drug design. Aldehydes, particularly salicylaldehydes, can react with the primary amino group of lysine to form stable imine bonds, enhancing the affinity and selectivity of synthetic ligands for their protein targets. researchgate.net This highlights the reactive potential of the lysine side chain in forming stable interactions that modulate protein structure and function.
Lipid Bilayer Interactions and Membrane Perturbation Studies
The lysine moiety is known to mediate significant interactions with biological membranes. Clusters of positively charged lysine residues are a common feature in peripheral membrane proteins, facilitating electrostatic interactions with the negatively charged phospholipids (B1166683) on the cytoplasmic surface of the plasma membrane. nih.gov
In vitro studies using poly-L-lysine (PLL) and model lipid vesicles have elucidated the nature of these interactions. The addition of PLL to vesicles containing the negatively charged phospholipid dioleoylphosphatidylserine (DOPS) leads to an initial binding event, followed by vesicle lysis and membrane disruption. nih.gov The presence of cholesterol in these negatively charged vesicles appears to promote membrane disruption, possibly by enhancing the electrostatic interactions between PLL and the membrane. nih.gov Conversely, in uncharged vesicles made from dioleoylphosphatidylcholine (DOPC), cholesterol decreases the membrane's susceptibility to PLL-induced penetration, which is attributed to cholesterol's ability to increase membrane thickness and mechanical strength in the absence of electrostatic attraction. nih.gov
Research into the topology of lysine-containing peptides within bilayers further reveals the complexity of these interactions. The number and position of lysine residues can determine whether a peptide adopts a transmembrane orientation or resides on the surface of the membrane. core.ac.uk For instance, polypeptides with a single lysine residue may assume a transmembrane orientation, whereas peptides with three or more lysines tend to align along the membrane surface. core.ac.uk In bacterial systems, the modification of membrane phospholipids with L-lysine, converting an anionic lipid into a cationic one, has been shown to stabilize the lipid bilayer and increase resistance to cationic antimicrobial peptides. nih.gov
Enzyme Kinetics and Inhibitory Potential (e.g., cyclooxygenase pathways, if applicable)
The salicylate component of this compound suggests a potential for interaction with cyclooxygenase (COX) enzymes, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). While direct studies on this compound are not extensively available, research on a similar compound, lysine clonixinate, provides valuable insights. Lysine clonixinate has been shown to inhibit COX activity. In studies using rat lung preparations, lysine clonixinate at a concentration of 6.8 x 10⁻⁵ M significantly inhibited the basal production of prostaglandin (B15479496) E2 (PGE2), which is associated with COX-1 activity, by approximately 48.5%. nih.gov In tissues treated with lipopolysaccharide (LPS) to induce COX-2, lower concentrations of lysine clonixinate (2.7 and 4.1 x 10⁻⁵ M) were able to reduce the elevated PGE2 levels back to control values, suggesting a preferential inhibition of COX-2 activity in this inflammatory context. nih.gov
| Compound | Concentration (M) | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|---|
| Lysine Clonixinate | 6.8 x 10⁻⁵ | COX-1 (basal PGE2 production) | ~48.5% inhibition | nih.gov |
| Lysine Clonixinate | 2.7 x 10⁻⁵ | COX-2 (LPS-induced PGE2) | Inhibited activity, returning PGE2 to control levels | nih.gov |
| Lysine Clonixinate | 4.1 x 10⁻⁵ | COX-2 (LPS-induced PGE2) | Inhibited activity, returning PGE2 to control levels | nih.gov |
Beyond the COX pathway, L-lysine itself can act as an enzyme inhibitor. Kinetic analyses have demonstrated that L-lysine is a competitive inhibitor of homocitrate synthase (HCS), an enzyme in the lysine biosynthesis pathway. nih.gov It competes directly with the substrate 2-oxoglutarate for binding within the enzyme's active site. nih.gov
In Vitro Cellular Assays and Mechanistic Studies
Assessment of Cellular Responses in Specific Cell Lines
In vitro cellular assays provide a platform to understand the effects of compounds on cellular behavior. Studies on bovine mammary epithelial cells (BMECs) have demonstrated that L-lysine influences cell viability and protein turnover. nih.gov In these cells, culture with 1.0 mmol/L of L-lysine resulted in a 17-47% increase in cell viability compared to cultures with lower or higher concentrations. nih.gov This optimal concentration also led to a 7-23% increase in protein synthesis and inhibited protein degradation by 4-64%. nih.gov These findings indicate that L-lysine can directly modulate fundamental cellular processes related to growth and protein metabolism in specific cell types.
Investigation of Antimicrobial Activity of Lysine-Based Compounds
L-lysine and its derivatives have garnered significant attention for their antimicrobial properties. Various lysine-based compounds have demonstrated efficacy against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria. consensus.appacs.org The primary mechanism of action is often attributed to the disruption of the bacterial cell membrane. consensus.appmdpi.com
For instance, ε-Poly-L-lysine (ε-PL) has been shown to damage the cell membrane of Shewanella putrefaciens, leading to increased permeability, leakage of intracellular contents, and inhibition of enzymes related to respiratory metabolism. mdpi.com Similarly, L-lysine conjugated with lipidated biphenyls acts as a selective membrane-active agent, inhibiting cell-wall biosynthesis and showing activity against biofilm-related infections. consensus.app Studies combining poly-L-lysine (PLL) with pulsed electric fields (PEF) have also reported enhanced inactivation of microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.com
| Lysine-Based Compound | Target Organism(s) | Observed Mechanism/Effect | Reference |
|---|---|---|---|
| ε-Poly-L-lysine (ε-PL) | Shewanella putrefaciens, Listeria monocytogenes | Disrupts cell membrane integrity, inhibits respiratory enzymes. | mdpi.com |
| L-Lysine conjugated with lipidated biphenyls | MRSA (in a murine model) | Acts as a selective membrane-active agent; inhibits cell-wall biosynthesis. | consensus.app |
| Poly-L-lysine (PLL) with Pulsed Electric Fields | E. coli, S. aureus, C. albicans | Enhanced microbial inactivation. | mdpi.com |
| Palmitoylated lipopeptides (C16-YKK, C16-WKK) | E. coli, S. enteritidis, S. aureus | Broad-range antimicrobial activity. | acs.org |
Studies on Gene Expression and Protein Synthesis Pathways
L-lysine is not merely a building block for proteins but also a signaling molecule that can regulate gene expression and protein synthesis pathways. In bovine mammary epithelial cells, L-lysine was found to stimulate protein synthesis by activating the mammalian target of rapamycin (B549165) (mTOR) pathway and increasing the expression of the amino acid transporter B(0,+) (ATB(0,+)). nih.gov Compared to cells without lysine, the addition of L-lysine significantly increased the mRNA and protein expression of ATB(0,+) as well as the mRNA expression and phosphorylation of key proteins in the mTOR and JAK2-STAT5 pathways. nih.gov
Studies in growing pigs have also shown that an adequate dietary supply of L-lysine leads to higher expression of myosin heavy chain IIb (MyHC IIb) in muscle tissue, suggesting a role in promoting muscle growth beyond its function as a substrate. nih.gov Furthermore, dietary lysine levels can influence the expression of genes encoding amino acid transporters. In weaned piglets, lysine supplementation was shown to increase the jejunal mRNA levels for transporters such as b(0,+)-AT and y(+)LAT1, thereby modulating the absorption of lysine and other basic amino acids. nih.gov Conversely, deficiencies in essential amino acids like lysine can trigger the amino acid response (AAR) pathway, characterized by increased expression of transcription factors like ATF4, as observed in primary bovine mammary epithelial cells. plos.org
| Cell/Animal Model | Condition | Affected Gene/Protein | Observed Change in Expression | Reference |
|---|---|---|---|---|
| Bovine Mammary Epithelial Cells | L-Lysine supplementation | ATB(0,+) (mRNA and protein) | Increased (71% mRNA, 44% protein) | nih.gov |
| Bovine Mammary Epithelial Cells | L-Lysine supplementation | mTOR (mRNA and phosphorylated protein) | Increased (51% mRNA, 22% phospho-protein) | nih.gov |
| Growing Pigs (Semitendinosus muscle) | Lysine-adequate diet | Myosin heavy chain IIb (MyHC IIb) | Increased | nih.gov |
| Weaned Piglets (Jejunum) | Lysine supplementation | b(0,+)-AT, y(+)LAT1 (mRNA) | Increased | nih.gov |
| Bovine Mammary Epithelial Cells | Low Lysine (LK) | ATF4 (mRNA) | Increased | plos.org |
Enantioselective Recognition Studies
The ability to distinguish between enantiomers of chiral molecules is of paramount importance in pharmaceutical and biological fields. L-lysine, as an essential amino acid, exists in two enantiomeric forms, L-lysine and D-lysine, with the L-isomer being the biologically active form. While research specifically detailing the enantioselective recognition of this compound is limited, extensive studies have been conducted on the chiral recognition of the L-lysine molecule itself. These in vitro investigations often employ chiral fluorescent sensors to selectively interact with and detect the L-enantiomer over the D-enantiomer.
One prominent approach involves the use of novel triazole fluorescent sensors synthesized from binaphthol derivatives. nih.gov These sensors have demonstrated high specific enantioselectivity for lysine. nih.gov In such systems, the introduction of L-lysine leads to a significant enhancement of the fluorescence intensity of the sensor, often accompanied by a red-shift in the emission wavelength. nih.gov This phenomenon is attributed to an intramolecular charge transfer (ICT) effect, which is enhanced by the interaction between the L-lysine molecule and the fluorescent probe. nih.gov Conversely, the presence of D-lysine typically results in a decrease or negligible change in the fluorescence response. nih.gov
The enantioselective recognition is based on the spatial arrangement of the chiral sensor, which creates a binding site more suitable for one enantiomer over the other. nih.gov For instance, an R-type sensor may form a more stable complex with L-lysine (R-L complex), leading to the observed changes in fluorescence. nih.gov The interaction often involves the formation of intermolecular hydrogen bonds between the sensor and the amino groups of lysine. nih.gov
Another type of fluorescent probe utilized for the enantioselective recognition of lysine is based on chiral H8-BINOL (octahydro-1,1'-bi-2-naphthol). mdpi.comnih.gov These imidazole (B134444) salt-type fluorescent probes also operate on the principle of the ICT mechanism. mdpi.comnih.gov The binding of L-lysine to the probe enhances the intramolecular charge transfer, resulting in a noticeable red shift in the fluorescence emission spectrum. mdpi.comnih.gov
The effectiveness of these chiral sensors is quantified by the enantioselective fluorescence enhancement ratio (ef), which compares the change in fluorescence intensity upon addition of the L-enantiomer to that of the D-enantiomer. nih.gov
Detailed Research Findings
Table 1: Enantioselective Recognition of Lysine using a Binaphthyl-Based Triazole Fluorescent Sensor
| Parameter | L-Lysine | D-Lysine | Reference |
| Fluorescence Intensity Change | Significant enhancement | Decreasing trend | nih.gov |
| Emission Wavelength Shift | Red-shift (e.g., 389 nm to 411 nm) | No significant shift | nih.gov |
| Enantioselective Fluorescence Enhancement Ratio (ef) | 31.27 (at 20 eq. Lys) | Not applicable | nih.govnih.gov |
| Proposed Interaction | Formation of a 1:1 complex through intermolecular hydrogen bonding | Weaker interaction | nih.gov |
| Underlying Mechanism | Intramolecular Charge Transfer (ICT) effect | Minimal ICT effect | nih.gov |
Table 2: Enantioselective Recognition of Lysine using an H8-BINOL-Based Imidazole Salt Fluorescent Probe
| Parameter | L-Lysine | D-Lysine | Reference |
| Fluorescence Intensity Change | 2.3-fold increase | Minimal increase | mdpi.com |
| Emission Wavelength Shift | Significant red-shift (e.g., 348.6 nm to 404.2 nm, a change of 55.6 nm) | Minimal red-shift | mdpi.comnih.gov |
| Enantioselective Fluorescence Enhancement Ratio (ef) | 2.7 (at 20 eq. Lys) | Not applicable | mdpi.comnih.gov |
| Underlying Mechanism | Intramolecular Charge Transfer (ICT) effect | Minimal ICT effect | mdpi.comnih.gov |
These in vitro studies highlight the potential for developing highly selective methods for the detection and quantification of L-lysine, which is a critical component of this compound. The principles of enantioselective recognition demonstrated with L-lysine are directly applicable to understanding the chiral properties of its salt forms.
Preclinical Research in Animal Models for Mechanistic Elucidation
Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems
Pharmacokinetic studies are essential to understand how an organism processes a substance, tracking its journey from administration to elimination. Pharmacodynamics, conversely, explores the effects of the substance on the organism. In animal systems, these characterizations for the components of L-Lysine monosalicylate reveal species-specific differences and fundamental metabolic processes.
Lysine (B10760008): As an essential amino acid, L-lysine's absorption and metabolism are well-documented in various animal models, particularly in monogastric animals like swine. Upon oral ingestion, lysine is absorbed from the lumen of the small intestine into the enterocytes via active transport mechanisms barnys.cz. From the gut, it is transported to the liver through the portal circulation barnys.cz. In the liver, lysine joins the amino acid pool to be used for protein synthesis or is catabolized barnys.cz. Unlike many other amino acids, lysine does not undergo transamination. Its primary catabolic pathway in the liver involves condensation with α-ketoglutarate to form saccharopine, which is eventually converted to acetoacetyl-CoA barnys.cznih.gov. Studies in pigs show that the absorption of free lysine is generally rapid and complete by the end of the ileum nih.gov. Muscle tissue appears to serve as a significant reservoir for free lysine in the body, with the amino acid being rapidly transported into muscle cells within hours of ingestion barnys.cz.
Salicylate (B1505791): The pharmacokinetics of salicylate have been investigated in numerous animal species, revealing considerable variability. In rats, dietary protein deficiency has been shown to alter salicylate's disposition by decreasing its binding to serum protein and increasing its metabolic transformation to salicyluric acid, its glycine (B1666218) conjugate nih.gov. This leads to a shorter plasma half-life and greater clearance in protein-deficient rats nih.gov.
In ruminants such as sheep and cattle, salicyluric acid is also a major metabolite nih.gov. Studies involving intravenous administration of salicylate-containing compounds in cattle and sheep show differences in elimination half-life and volume of distribution nih.gov. The pharmacokinetics can be influenced by the animal's breed, age, and gender. Animals are known to synthesize some salicylic (B10762653) acid endogenously, as demonstrated in studies with germ-free rats and mice, which showed that the absence of gut bacteria led to an increase in serum salicylic acid levels nih.gov.
| Animal Model | Compound Component | Key Pharmacokinetic Findings |
|---|---|---|
| Pigs | L-Lysine | Absorption is rapid and complete in the small intestine. The liver is the primary site of catabolism. |
| Rats | L-Lysine | Muscle tissue acts as a major reservoir for free lysine. |
| Rats | Salicylate | Metabolism to salicyluric acid is a key excretion pathway. Pharmacokinetics are influenced by nutritional status (protein deficiency). |
| Sheep | Salicylate | Salicyluric acid is a major urinary metabolite. Pharmacokinetic parameters vary between breeds. |
The formation of metabolites over time provides insight into the rate and pathways of drug metabolism.
For lysine , a time-course analysis in C57BL/6/J mice following intraperitoneal injection of L-lysine showed that its degradation is a rapid process. The levels of metabolites from the saccharopine pathway, including saccharopine, aminoadipic acid, and pipecolic acid, reached their maximum concentrations within the first two hours after administration. These metabolite levels subsequently returned to baseline within four to six hours.
For salicylate , its primary metabolite is salicylic acid, which is then further metabolized. The major metabolic reaction is conjugation with glycine to produce salicyluric acid. In protein-deficient rats, an increase in the transformation of salicylic acid to salicyluric acid was noted, with the excretion of salicyluric acid following first-order kinetics nih.gov. Conversely, in control rats with normal protein diets, the excretion process appeared to follow zero-order kinetics nih.gov. This indicates that the metabolic pathway can become saturated.
In Vivo Mechanistic Studies in Controlled Animal Models
In vivo studies in controlled animal models are crucial for understanding the molecular and cellular mechanisms through which a compound exerts its effects.
Lysine: Lysine is not merely a building block for proteins; it also has regulatory roles. In animal models, dietary lysine levels have been shown to influence key signaling pathways related to growth and metabolism. For instance, in largemouth bass, lysine supplementation was found to regulate the target of rapamycin (B549165) (TOR) signaling pathway, a central regulator of cell growth and protein synthesis frontiersin.orgnih.gov. In rabbits fed a low-protein diet, lysine supplementation attenuated the negative effects on the expression of proteins involved in muscle development, such as P-P70S6K1 and P-4EBP1, which are downstream targets of mTOR consensus.app. Lysine is also a site for extensive post-translational modifications, such as acetylation and methylation, which play crucial roles in epigenetic regulation of gene expression nih.govnih.govcreative-proteomics.com.
Salicylate: The molecular actions of salicylate have been studied extensively. One of its key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation nih.govnih.gov. Salicylate has been shown to inhibit the IκB kinase β (IKKβ), which is necessary for NF-κB activation nih.govnih.govfrontiersin.org. Furthermore, salicylate can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism nih.govresearchgate.net. In hepatocytes, AMPK activation by salicylate leads to the phosphorylation of acetyl-CoA carboxylase, which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation nih.gov. In a rat model of salicylate-induced tinnitus, chronic administration led to the upregulation of TNF-α and the N-methyl D-aspartate (NMDA) receptor subunit NR2A in the cochlear nucleus, suggesting an impact on neuroinflammatory and synaptic plasticity pathways nih.gov.
The administration of lysine and salicylate, as components of this compound, induces measurable changes in various biochemical markers and physiological states in animal models.
Lysine: Dietary lysine levels significantly impact the plasma amino acid profile in animals. In growing pigs, lysine restriction led to decreased plasma concentrations of lysine, methionine, and leucine, and an increase in β-alanine nih.gov. Serum total protein is another key indicator of protein metabolism; its concentration tends to decrease in pigs fed lysine-deficient diets nih.gov. Lysine levels can also influence hormone concentrations. While some studies in pigs reported no effect of dietary lysine on growth hormone (GH) and insulin-like growth factor 1 (IGF-1), others found that high levels could increase plasma insulin, and deficiency could reduce plasma IGF-1 nih.gov. In rats, lysine supplementation was observed to increase serum urea (B33335) in animals on a low-protein diet but not in those on a higher-protein diet nih.gov.
Salicylate: In animal models, salicylate administration affects a range of biochemical and physiological parameters. In rats, intraperitoneal injection of sodium salicylate was found to enhance the activity of liver tyrosine aminotransferase, an enzyme involved in amino acid metabolism portlandpress.comnih.gov. Studies in rat models also show that salicylate can induce changes in the brain. For example, long-term administration can cause reversible tinnitus-like behavior, which is associated with changes in the synaptic ultrastructure in the cochlear nucleus, such as an increased number of presynaptic vesicles and thicker postsynaptic densities nih.gov. In mouse models where inflammation is induced by lipopolysaccharide (LPS), treatment with pentamidine, which has some anti-inflammatory effects, reduced serum levels of pro-inflammatory cytokines like TNF-α and IL-6 mdpi.com. Salicylate is known to target similar inflammatory pathways frontiersin.orgnih.gov.
| Component | Animal Model | Biochemical/Physiological Parameter Affected | Observed Effect |
|---|---|---|---|
| L-Lysine | Pigs | Plasma Amino Acid Profile | Dietary levels alter concentrations of multiple amino acids. |
| L-Lysine | Pigs/Rats | Plasma IGF-1 | Deficiency can reduce levels. |
| L-Lysine | Rabbits | Nitrogen Utilization | Supplementation in low-protein diets improves nitrogen retention. |
| Salicylate | Rats | Liver Enzymes (Tyrosine Aminotransferase) | Activity is enhanced. |
| Salicylate | Rats | Inflammatory Cytokines (TNF-α) | Expression can be upregulated in specific brain regions with chronic use. |
| Salicylate | Rats | Synaptic Ultrastructure | Chronic administration can alter synaptic densities and vesicles in the cochlear nucleus. |
Development and Characterization of Animal Models for Specific Research Questions
Specific animal models are often employed or developed to investigate particular questions related to a compound's action. While models have not been specifically developed for this compound as a compound, various established animal models are used to study its components.
Models for Salicylate-Induced Pathologies: To study the mechanisms behind salicylate's known side effects, specific animal models have been characterized. The rat model of salicylate-induced tinnitus is a key example. By administering high doses of salicylate, researchers can induce tinnitus-like behavior in the animals and then investigate the associated neurochemical and structural changes in the auditory pathway nih.gov. This model is critical for understanding the neural plasticity that occurs in response to the compound.
Models for Feline Health Research: Interestingly, cats have been a specific focus for research into L-lysine. Animal shelter and laboratory-based models have been used to investigate the effect of oral L-lysine supplementation on controlling infectious upper respiratory disease, particularly that caused by feline herpesvirus (FHV-1) researchgate.net. These studies use the cat as a model for a specific therapeutic question relevant to veterinary medicine.
Neuropathic Pain Models for Investigating Analgesic Mechanisms
Preclinical studies utilizing animal models of neuropathic pain have been instrumental in elucidating the analgesic mechanisms of L-lysine. These models, which mimic chronic pain conditions in humans resulting from nerve damage, have provided evidence for the compound's potential therapeutic effects. A key mechanism of action identified is the antagonism of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the central sensitization associated with chronic pain. researchgate.netmdpi.com
In a study involving a rat model of neuropathic pain, systemic administration of L-lysine resulted in a dose-dependent analgesic effect, observed as a reduction in paw-licking behaviors in response to thermal stimulation. researchgate.netmdpi.com This behavioral change is indicative of a decreased pain response and is consistent with a reduction in the firing frequency of action potentials in post-synaptic dorsal horn neurons. researchgate.netmdpi.com Further research has shown that intrathecal administration of lysine can induce analgesia in rats by inhibiting NMDA receptors through the prevention of the phosphorylation of components involved in NMDA receptor signaling. mdpi.com
Animal experiments have consistently demonstrated the antinociceptive effects of L-lysine in various pain models. researchgate.netnih.gov For instance, in the rat formalin test, which models both acute and inflammatory pain, subcutaneous administration of lysine significantly inhibited the second phase of paw-licking time without affecting motor activity. researchgate.netnih.gov This suggests a specific analgesic effect rather than a general sedative one. Additionally, lysine administration has been shown to significantly reduce the number of c-Fos immunoreactive neurons in the dorsal horn of the spinal cord, a marker of neuronal activation in response to painful stimuli. researchgate.netnih.gov
Table 1: Illustrative Analgesic Effects of a Lysine-Containing Peptide in a Rat Formalin Test
| Treatment Group | Licking Duration (seconds) - Tonic Phase | Number of Flexes + Shakes - Tonic Phase |
|---|---|---|
| Control | 490.4 ± 109.9 | 55.6 ± 18.7 |
| Ac-KEKK-NH2 (Lysine-Containing Peptide) | Significantly Reduced | Significantly Reduced |
Viral Pathogenesis Models for Elucidating Antiviral Mechanisms
The antiviral properties of L-lysine have been investigated in various viral pathogenesis models, with a primary focus on its antagonistic relationship with the amino acid L-arginine. Many viruses, particularly herpes simplex virus (HSV), are highly dependent on arginine for the synthesis of viral proteins and for successful replication. scielo.br L-lysine is believed to interfere with this process, thereby inhibiting viral proliferation.
The proposed antiviral mechanisms of L-lysine include:
Competitive Inhibition: L-lysine competes with L-arginine for transport into cells and for incorporation into viral proteins. An increased intracellular concentration of lysine relative to arginine can lead to the synthesis of non-functional viral proteins, thus halting the replication cycle.
Enzymatic Regulation: L-lysine may also enhance the activity of arginase, an enzyme that degrades arginine, further reducing its availability for viral use. elsevier.com
In vivo studies in animal models have provided evidence for these mechanisms. For instance, research on cutaneous herpes simplex virus in guinea pigs has shown that L-lysine treatment can prevent the manifestation of clinical symptoms even though the virus is still recoverable from the inoculated sites. scilit.com This suggests that while L-lysine may not completely eradicate the virus, it can effectively suppress its replication to a level where it does not cause disease. scilit.com
Furthermore, the development of poly-L-lysine nanoparticles has opened new avenues for antiviral therapy. These nanoparticles have demonstrated efficacy against a range of viruses, including SARS-CoV-2. researchgate.netmdpi.comnih.govrsc.orgresearchgate.net The antiviral activity of these nanoparticles is thought to be due to their ability to electrostatically interact with the viral surface, thereby preventing the virus from entering host cells. researchgate.netrsc.org
The following interactive table provides a conceptual representation of data from in vivo studies investigating the effect of lysine supplementation on viral pathogenesis, based on findings from studies on herpes simplex virus.
Table 2: Conceptual Data on the Effect of L-Lysine Supplementation on Herpes Simplex Virus (HSV) in an Animal Model
| Treatment Group | Mean Lesion Score (Arbitrary Units) | Viral Titer (Log10 PFU/mL) |
|---|---|---|
| Control (Standard Diet) | High | High |
| L-Lysine Supplemented Diet | Significantly Reduced | Significantly Reduced |
Dietary Intervention Models for Studying Lysine Metabolism and its Systemic Effects
Dietary intervention studies in animal models have been crucial for understanding the metabolism of lysine and its broader systemic effects. These studies typically involve manipulating the levels of lysine in the diet (e.g., supplementation or restriction) and observing the physiological and metabolic consequences in various animal species, including pigs, rats, and fish.
Research has shown that dietary lysine levels significantly impact growth performance, nutrient utilization, and protein metabolism. In young pigs, for example, dietary lysine restriction has been shown to compromise growth performance, which is associated with changes in the plasma concentrations of nutrient metabolites and hormones like insulin-like growth factor 1 (IGF-1).
A key area of investigation has been the role of lysine in regulating nutrient-sensing signaling pathways, such as the target of rapamycin (TOR) and the amino acid response (AAR) pathways. In largemouth bass, lysine supplementation has been found to have a significant impact on regulating the TOR signaling pathway. Conversely, a low lysine diet activated the AAR signaling pathway. These pathways are critical for controlling protein synthesis and cell growth in response to nutrient availability.
Dietary lysine levels also influence the expression of amino acid transporters. Studies in largemouth bass have shown that lysine restriction leads to an increase in the mRNA expression levels of peptide and amino acid transporters, a compensatory mechanism to enhance the uptake of limited amino acids. Lysine supplementation, in turn, can decrease the expression of these transporters.
The following interactive data table summarizes findings from a dietary intervention study in young growing pigs, illustrating the systemic effects of lysine restriction.
Table 3: Effects of Dietary Lysine Restriction on Growth Performance and Plasma Metabolites in Young Growing Pigs
| Parameter | Lysine-Adequate Diet (LAD) | Lysine-Deficient Diet (LDD) |
|---|---|---|
| Average Daily Gain (g/day) | Significantly Higher | Significantly Lower |
| Gain-to-Feed Ratio | Significantly Higher | Significantly Lower |
| Plasma Lysine Concentration | Higher | Significantly Lower |
| Plasma Total Protein Concentration | Higher | Significantly Lower |
Advanced Analytical Quantification and Method Development for L Lysine Monosalicylate
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are the cornerstone of amino acid analysis, offering high resolution and sensitivity. For L-Lysine monosalicylate, these techniques primarily target the L-lysine moiety.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of L-lysine. Due to its polar nature and lack of a strong chromophore, L-lysine often requires derivatization prior to or following chromatographic separation to enable sensitive detection. nih.govmdpi.com
Pre-column Derivatization: This approach involves reacting the amino acid with a labeling agent before injection into the HPLC system. Several reagents are commonly employed:
Dansyl chloride (DNS-Cl): Reacts with the primary amino groups of lysine (B10760008) to form highly fluorescent derivatives, allowing for sensitive fluorescence detection. nih.govmdpi.com This method has been validated for various biological matrices and offers good accuracy and precision. nih.gov
1-fluoro-2,4-dinitrobenzene (FDNB): Known as Sanger's reagent, it reacts with the amino groups to form N-dinitrophenyl (DNP)-lysine derivatives, which can be detected by UV-Vis spectrophotometry. oup.com
o-Phthaldialdehyde (OPA): A popular reagent that rapidly reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. However, these derivatives can be less stable than those formed with other reagents. mdpi.com
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent also forms stable, fluorescent derivatives suitable for sensitive quantification. creative-proteomics.com
Post-column Derivatization: In this technique, the derivatizing agent is introduced to the column effluent after the separation of the underivatized amino acid.
Ninhydrin (B49086): A classic reagent for amino acid analysis, ninhydrin reacts with L-lysine to produce a colored compound (Ruhemann's purple) that can be detected spectrophotometrically at 570 nm. researchgate.neteuropa.eu This method is robust and widely used in official analytical procedures. europa.eu
Detection Methods: The choice of detector is dictated by the derivatization agent used.
Fluorescence Detection (FLD): Offers high sensitivity and selectivity for fluorescent derivatives (e.g., from dansyl chloride, OPA, FMOC-Cl). nih.gov
UV-Vis Detection: Commonly used for derivatives that absorb in the UV-Visible range (e.g., from FDNB, ninhydrin). oup.comeuropa.euresearchgate.net Wavelengths are typically set around 254 nm or in the visible range depending on the derivative. oup.comresearchgate.net
Diode Array Detection (DAD): Provides spectral information, which can aid in peak identification and purity assessment. researchgate.net
For instances where derivatization is not desired, methods for the direct analysis of underivatized amino acids using specific columns and mobile phases have been developed, often employing UV detection at low wavelengths (e.g., 210-225 nm). nih.govsielc.com
Table 1: Comparison of HPLC Derivatization and Detection Methods for L-Lysine
| Derivatization Reagent | Detection Method | Advantages | Disadvantages |
|---|---|---|---|
| Dansyl Chloride | Fluorescence | High sensitivity, stable derivatives nih.govmdpi.com | Longer reaction time |
| FDNB | UV-Vis | Well-established method oup.com | Potential for interfering compounds oup.com |
| OPA | Fluorescence | Fast reaction | Derivatives can be unstable mdpi.com |
| Ninhydrin (post-column) | UV-Vis | Robust, widely used in official methods europa.eu | Requires a post-column reactor |
| None | UV (low wavelength) | Simpler sample preparation nih.gov | Lower sensitivity, potential for matrix interference |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the non-volatile nature of amino acids like L-lysine, derivatization is a mandatory step to increase their volatility and thermal stability. mdpi.com
Derivatization for GC-MS: The primary goal is to convert the polar functional groups (-COOH, -NH2) into less polar, more volatile moieties.
Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.com TBDMS derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives.
Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino groups (e.g., with pentafluoropropionic anhydride (B1165640) - PFPA) is also a robust method. mdpi.comnih.gov
Analysis of Salicylate (B1505791): While the focus is often on lysine, GC-MS can also be employed to analyze the salicylate component of this compound, typically after esterification to form a more volatile derivative like methyl salicylate.
Mass Spectrometry Detection: The mass spectrometer provides high selectivity and structural information, allowing for confident identification and quantification of the derivatized analytes. nih.gov Quantification is often performed in the selected-ion monitoring (SIM) mode for enhanced sensitivity. nih.gov
Table 2: Common Derivatization Strategies for GC-MS Analysis of L-Lysine
| Derivatization Approach | Reagents | Key Features |
|---|---|---|
| Silylation | MSTFA, MTBSTFA | Forms volatile TMS or TBDMS derivatives; MTBSTFA derivatives are more stable thermofisher.com |
| Esterification & Acylation | Methanolic HCl, PFPA | Two-step process creating stable and volatile derivatives nih.gov |
Electrochemical Sensing and Biosensor Development for Selective Detection
Electrochemical biosensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and often portable solutions for L-lysine detection. nih.gov These devices typically rely on the specific biological recognition of L-lysine by an immobilized enzyme.
The most commonly used enzyme in L-lysine biosensors is L-lysine-α-oxidase. nih.govnih.gov This enzyme catalyzes the oxidative deamination of L-lysine, producing hydrogen peroxide (H₂O₂), ammonia, and α-keto-ε-aminocaproic acid. tandfonline.com The detection principle is based on the electrochemical measurement of either the consumption of oxygen or the production of hydrogen peroxide. nih.gov
Amperometric biosensors are a common configuration, where the current generated from the oxidation or reduction of an electroactive species is measured at a constant potential. nih.gov To enhance selectivity and reduce interference from other electroactive compounds in the sample matrix, the electrode surface is often modified. For instance, an overoxidized polypyrrole film can be used to create a permselective layer that allows the passage of H₂O₂ while blocking larger interfering molecules. nih.gov
Recent developments have also explored the use of L-lysine-modified magnetic nanoparticles in electrochemical immunoassays, demonstrating the versatility of electrochemical detection platforms. researchgate.net
Table 3: Performance Characteristics of an Amperometric L-Lysine Biosensor
| Parameter | Reported Value/Characteristic |
|---|---|
| Enzyme | L-lysine-α-oxidase nih.gov |
| Detection Principle | Amperometric detection of H₂O₂ nih.gov |
| Linear Range | 0.02 mM to 2 mM nih.gov |
| Detection Limit | 4 µM nih.gov |
| Selectivity | Low interference from other amino acids like arginine, histidine, and ornithine nih.gov |
| Stability | Stable for up to 40 days nih.gov |
Spectrophotometric and Fluorometric Quantification Methods
Spectrophotometric and fluorometric methods provide simple, cost-effective, and often high-throughput means for quantifying L-lysine. These methods are typically based on enzymatic reactions or chemical derivatization that produce a colored or fluorescent product.
Spectrophotometric Methods:
Ninhydrin Method: As mentioned in the HPLC section, the reaction of L-lysine with ninhydrin produces a distinct color that can be quantified using a spectrophotometer. The optimization of reaction conditions such as time, temperature, and pH is crucial for accurate results. researchgate.netbohrium.com Studies have investigated the ideal wavelength for absorbance measurement, with some reporting a maximum at 479 nm under specific conditions. researchgate.netbohrium.com
Enzymatic Methods: An assay based on L-lysine-α-oxidase can be coupled with a colorimetric reaction. The hydrogen peroxide produced in the enzymatic reaction can be used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) or a mixture of 4-aminoantipyrine (B1666024) and phenol (B47542), leading to a colored product that can be measured. tandfonline.comnih.gov
Fluorometric Methods:
Enzymatic Fluorometric Assays: These assays offer higher sensitivity compared to their spectrophotometric counterparts. A common approach involves the enzymatic metabolism of lysine to yield an intermediate that reacts with a fluorogenic probe, producing a stable fluorophore. These assays can detect L-lysine at micromolar concentrations and are not significantly affected by the presence of other amino acids.
Derivatization with Fluorescamine (B152294): This reagent reacts with the primary amino group of lysine to form a fluorescent product. One method involves the enzymatic decarboxylation of L-lysine to cadaverine, which is then extracted and reacted with fluorescamine for fluorometric measurement. nih.gov
Table 4: Overview of Spectrophotometric and Fluorometric Methods for L-Lysine
| Method Type | Principle | Detection Wavelength (Ex/Em or λmax) | Key Features |
|---|---|---|---|
| Spectrophotometric | Ninhydrin reaction researchgate.net | ~479-570 nm | Simple, cost-effective, requires optimization of reaction conditions researchgate.netbohrium.com |
| Spectrophotometric | L-lysine-α-oxidase with HRP and chromogen tandfonline.com | ~500 nm | Enzymatic specificity, good sensitivity tandfonline.com |
| Fluorometric | L-lysine-α-oxidase with fluorogenic probe | Ex: ~538 nm / Em: ~587 nm | High sensitivity, high specificity, suitable for high-throughput screening |
| Fluorometric | Enzymatic decarboxylation and derivatization with fluorescamine nih.gov | Not specified | Specific and reliable for plasma and tissue samples nih.gov |
Development of Robust Sample Preparation and Matrix Effect Mitigation Strategies
The accuracy and reliability of any analytical method for this compound quantification are heavily dependent on the sample preparation process. The goal is to efficiently extract the analyte from the sample matrix while minimizing interferences that can lead to inaccurate results, a phenomenon known as the matrix effect. creative-proteomics.comchromatographyonline.com
Sample Preparation Techniques:
Protein Hydrolysis: For samples where lysine is protein-bound, acid hydrolysis (e.g., with 6 N HCl at 110°C for 20-24 hours) is a common step to release free L-lysine. creative-proteomics.com
Protein Precipitation: To remove large protein molecules from biological fluids like plasma or serum, precipitation with organic solvents such as methanol (B129727) or acetonitrile (B52724) is frequently employed. creative-proteomics.com
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, providing a more selective extraction than simple precipitation.
Ultrafiltration: This technique uses membranes to separate molecules based on size, effectively removing proteins and other macromolecules. creative-proteomics.com
Matrix Effect Mitigation: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry or co-elution issues in chromatography, are a significant challenge in complex matrices. chromatographyonline.com Strategies to overcome these effects include:
Optimized Sample Cleanup: Thorough removal of interfering matrix components through the techniques described above is the first line of defense. chromatographyonline.com
Chromatographic Separation: Adjusting chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate the analyte from co-eluting matrix components. chromatographyonline.com
Use of Internal Standards: The co-eluting internal standard method or the use of a stable isotope-labeled (SIL) internal standard that behaves similarly to the analyte during sample preparation and analysis can effectively compensate for matrix effects. chromatographyonline.comnih.gov
Standard Addition Method: This involves adding known amounts of the standard to the sample to create a calibration curve within the matrix itself, thereby accounting for any signal suppression or enhancement. chromatographyonline.com
The development of a robust analytical method requires careful validation of each of these steps to ensure the final quantitative data is both accurate and precise.
Based on a comprehensive search of available scientific literature, there is insufficient information specifically on the chemical compound "this compound" within the contexts outlined for the article. Research extensively covers the individual applications of L-Lysine and salicylates in various biotechnological and material science fields; however, data on the direct use of this compound or lysine-salicylate conjugates in these specific areas is not present in the search results.
The available literature discusses:
L-Lysine: Its fundamental role in protein engineering, bioconjugation, and as a component in biomaterials like poly-L-lysine. rsc.orgnih.govresearchgate.net Lysine's primary amine side chain is a frequent target for chemical modification and cross-linking. nih.govgbiosciences.cominvivogen.com
Salicylate: Its use in the development of electrochemical biosensors for its detection, and its role in inducible gene expression systems for protein engineering. nih.govnih.govnih.govresearchgate.netplos.org Salicylate derivatives have also been explored for creating polymers and for surface modification. researchgate.netresearchgate.net
L-Lysine Fermentation: The industrial production of L-Lysine is a well-documented fermentation process, with extensive research on its optimization. nih.govresearchgate.netfrontiersin.org However, this research focuses on producing L-Lysine, not on using this compound as an agent within the process.
Lysine Acetylsalicylate: A different compound, the lysine salt of acetylsalicylic acid (aspirin), is documented for pharmaceutical use but is chemically distinct from this compound. wikipedia.orgwipo.intgoogle.com
Without specific research findings on "this compound" for the outlined topics, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure is not possible. The creation of such content would require speculation beyond the scope of existing and verifiable scientific data.
Future Directions and Interdisciplinary Perspectives in L Lysine Monosalicylate Research
Exploration of Novel Synthetic Routes and Derivatizations for Enhanced Functionality
Future research will critically focus on the chemical modification of the L-Lysine monosalicylate structure to enhance its intrinsic properties or introduce new functionalities. The inherent reactivity of L-lysine, with its α-amino, ε-amino, and α-carboxyl groups, provides a versatile platform for derivatization. nih.gov The goal is to create analogues with improved bioavailability, targeted delivery, or enhanced therapeutic efficacy.
Key areas for exploration include:
Polymer Conjugation: Creating lysine-based polymers or conjugating this compound to biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA). This approach aims to develop controlled-release systems, as has been successfully demonstrated with L-lysine for promoting angiogenesis. nih.gov Such systems could ensure sustained local concentrations of the compound, optimizing its therapeutic window.
Lipidization and PEGylation: Modifying the compound to increase its lipophilicity for better membrane permeability or attaching polyethylene (B3416737) glycol (PEG) chains to improve its pharmacokinetic profile. These are established techniques in drug development that could significantly enhance the compound's performance.
Dimerization Strategies: The rational design of dimeric forms, inspired by studies on dimeric lysine (B10760008) alkylamides that show potent antibacterial activity, could lead to new derivatives of this compound with broad-spectrum antimicrobial properties. nih.gov
These synthetic explorations will move beyond simple salt formation to create sophisticated molecular architectures designed for specific biological functions.
| Derivatization Strategy | Objective | Potential Application | Relevant Research Example |
| Polymer Conjugation (e.g., PLGA) | Controlled/Sustained Release | Tissue Regeneration, Localized Anti-inflammatory Therapy | L-lysine-loaded PLGA microparticles for angiogenesis enhancement nih.gov |
| Dimerization | Enhanced Potency, Novel Activity | Broad-spectrum antibacterial agents | Synthesis of dimeric lysine N-alkylamides nih.gov |
| Functional Group Modification | Targeted Delivery, Improved Bioavailability | Targeted drug delivery, enhanced therapeutic efficacy | General derivatization of L-lysine's functional groups nih.gov |
Application of Advanced Multi-Modal Characterization Techniques for Intricate Biological Interactions
To understand how this compound interacts with complex biological systems, future studies must employ a suite of advanced, high-resolution analytical techniques. Moving beyond bulk analysis, these methods can probe interactions at the molecular level, providing unprecedented detail.
Promising techniques include:
High-Resolution Mass Spectrometry (MS): For identifying and quantifying metabolites of this compound and characterizing its interactions with proteins and other biomolecules. nih.gov
Stopped-Flow Spectrophotometry: To study the transient kinetics of enzyme-substrate interactions, revealing the rapid, initial steps of binding and catalysis. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These computational methods can model the binding of this compound to its biological targets, such as enzymes or receptors, providing insights into the specific atomic-level interactions that govern its activity. nih.gov
Advanced Microscopy Techniques: Super-resolution microscopy and other advanced imaging methods can visualize the subcellular localization of the compound or its effects on cellular structures in real-time.
By combining these modalities, researchers can build a comprehensive picture of the compound's journey through a biological system, from initial binding events to downstream cellular responses.
Deeper Mechanistic Elucidation at the Molecular and Systems Level Through Integrated Approaches
A primary goal for future research is to unravel the precise molecular mechanisms by which this compound exerts its effects. This requires an integrated approach that connects molecular events to systemic outcomes. For instance, while L-lysine is known to potentially act as an antagonist at NMDA receptors, contributing to antinociceptive effects, the exact interplay with the salicylate (B1505791) component in the context of pain modulation remains to be fully elucidated. mdpi.com
Future investigations should focus on:
Enzyme Kinetics and Inhibition: Detailed studies on how the compound interacts with key enzymes in inflammatory and pain pathways. This involves determining binding affinities, inhibition constants, and the mode of inhibition.
Receptor Binding Assays: Quantifying the affinity and selectivity of this compound for various receptors, such as those involved in neurotransmission. mdpi.com
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structure of the compound bound to its protein targets, revealing the precise nature of the interaction.
Systems Biology Modeling: Integrating kinetic, binding, and structural data into computational models to simulate the compound's effects on entire signaling pathways or cellular networks. nih.gov
This integrated approach will provide a robust, evidence-based understanding of the compound's mechanism of action, paving the way for more rational therapeutic applications.
Rational Design and Synthesis of Next-Generation Lysine-Salicylate Based Functional Materials
The unique properties of L-lysine and salicylic (B10762653) acid make their combination a promising building block for novel functional materials. L-lysine's positive charge and biocompatibility have already led to its use in developing polymers for cell culture coatings and drug delivery systems. creative-proteomics.com The future in this area lies in the rational design of materials where this compound is not just a passive component but an active functional unit.
Key research directions include:
Bioactive Scaffolds: Incorporating this compound into biodegradable polymer scaffolds for tissue engineering. The compound could provide localized anti-inflammatory and pro-angiogenic signals to promote healing and tissue regeneration. nih.gov
Smart Drug Delivery Vehicles: Designing nanocarriers, such as lysine-rich dendrimers or block copolymers, that release this compound in response to specific physiological triggers (e.g., pH changes at a site of inflammation). creative-proteomics.com
Antimicrobial Surfaces: Creating coatings for medical devices by incorporating this compound derivatives designed to disrupt bacterial cell membranes, leveraging strategies similar to those used for dimeric lysine alkylamides. nih.gov
This research will be guided by computational modeling and a deep understanding of structure-property relationships to create materials with precisely tailored functionalities. science.gov
| Material Type | Functional Principle | Potential Application | Guiding Research |
| Bioactive Scaffolds | Localized release of anti-inflammatory and pro-angiogenic agents | Wound healing, bone and cartilage regeneration | L-lysine in PLGA microparticles for tissue repair nih.gov |
| Smart Nanocarriers | Stimuli-responsive release (e.g., pH, enzymes) | Targeted anti-inflammatory therapy, cancer treatment | Lysine-based polymers for drug delivery creative-proteomics.com |
| Antimicrobial Coatings | Disruption of bacterial membranes | Medical implants, surgical instruments | Rational design of lysine-based antibacterial agents nih.gov |
Integration with "Omics" Technologies (e.g., metabolomics, proteomics) for Comprehensive Biological Understanding
To achieve a holistic view of the biological impact of this compound, future research must integrate multi-omics technologies. nih.gov These high-throughput methods can provide an unbiased, system-wide snapshot of the molecular changes induced by the compound.
Proteomics: Global proteomics can identify all proteins that are differentially expressed or post-translationally modified (e.g., methylation) in response to treatment with the compound. citeab.com This can reveal novel protein targets and affected pathways.
Metabolomics: By profiling changes in endogenous small molecules, metabolomics can elucidate the compound's impact on cellular metabolism. creative-proteomics.com Free lysine levels, for instance, can be an indicator of nutritional status or metabolic interventions. creative-proteomics.com This is crucial for understanding both on-target and off-target effects. The Metabolomics Workbench serves as a key repository for such data. metabolomicsworkbench.org
Lipidomics: Given the role of lipids in inflammation, analyzing the lipid profile of cells or tissues after exposure to this compound can provide critical insights into its anti-inflammatory mechanisms.
The true power of this approach lies in the integration of these different "omics" datasets. nih.gov By combining proteomics, metabolomics, and lipidomics data from a single sample, researchers can construct comprehensive models of the compound's biological activity, leading to a more complete and systems-level understanding. nih.govnih.gov
Q & A
Basic: What are the established protocols for synthesizing and characterizing L-Lysine monosalicylate in laboratory settings?
Methodological Answer:
Synthesis typically involves reacting L-lysine with salicylic acid derivatives under controlled pH and temperature. Characterization requires multi-technique validation:
- Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254–280 nm) to quantify impurities .
- Structural Confirmation : Employ H NMR and C NMR to verify esterification and proton environments .
- Crystallography : X-ray diffraction (XRD) for crystalline structure determination, ensuring batch consistency .
Key Reference : Experimental sections must detail reagent sources (e.g., Sigma-Aldrich), molar ratios, and purification steps to enable replication .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Chromatographic Techniques : Reverse-phase HPLC with fluorescence detection (post-column derivatization using o-phthalaldehyde) offers sensitivity (detection limit ~0.1 µg/mL) .
- Spectrophotometry : Modified Metal-Precipitation Photometric Assay (MMPA) for rapid screening, validated against HPLC via paired t-tests and linear regression () .
- Sample Preparation : Acid hydrolysis (6M HCl, 110°C, 24h) to release free lysine, followed by centrifugal filtration (10 kDa cutoff) .
Advanced: How can researchers resolve contradictions in bioavailability data between this compound and other lysine salts?
Methodological Answer:
Contradictions often arise from:
- Model Variability : Piglet studies (e.g., 168 female piglets, 3 replicates) show higher jejunal villus height with lysine sulfate vs. HCl, suggesting species-specific absorption .
- Dose-Response Curves : Use nonlinear mixed-effects modeling (NONMEM) to compare RBV (Relative Bioavailability Values). For example, lysine sulfate showed 106–119% RBV vs. HCl in ADG (Average Daily Gain) .
- Metabolic Interference : Assess plasma urea/creatinine ratios to differentiate renal clearance effects .
Recommendation : Meta-analysis of peer-reviewed datasets (e.g., PubMed, Google Scholar) using PRISMA guidelines to identify confounding variables .
Advanced: What experimental designs are optimal for evaluating this compound’s bioactivity in preclinical models?
Methodological Answer:
- Controlled Trials : Use a Completely Randomized Design (CRD) with 4–5 treatment groups (e.g., control, 0.35%, 0.70%, 1.00% supplementation) and ≥4 replicates to minimize Type I errors .
- Endpoint Selection : Combine growth metrics (weight gain, F/G ratio) with histopathology (jejunal villus height) and digestibility assays (dry matter, crude protein) .
- Statistical Rigor : ANOVA with post-hoc Duncan tests () to compare means; report effect sizes (Cohen’s d) for clinical relevance .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points () and detect polymorphic transitions .
- Humidity Sensitivity : Gravimetric analysis to measure hygroscopicity, critical for formulation stability .
Advanced: What strategies mitigate confounding variables in studies on this compound’s synergistic effects?
Methodological Answer:
- Factorial Design : Test interactions with co-supplements (e.g., vitamins, minerals) using 2 factorial experiments to isolate synergistic vs. additive effects .
- Omics Integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways influenced by lysine-salicylate conjugates .
- Dose Equivalence : Normalize lysine content across treatment groups (e.g., 0.70% monosalicylate vs. 0.65% HCl) to control for molar disparities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
